N-(4-carbamoylphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound belongs to the oxazolo[5,4-b]pyridine class, characterized by a fused oxazole-pyridine core. Its structure includes a 3-methyl group, a 6-phenyl substituent, and a 4-carboxamide moiety linked to a 4-carbamoylphenyl group.
Properties
Molecular Formula |
C21H16N4O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16N4O3/c1-12-18-16(20(27)23-15-9-7-14(8-10-15)19(22)26)11-17(24-21(18)28-25-12)13-5-3-2-4-6-13/h2-11H,1H3,(H2,22,26)(H,23,27) |
InChI Key |
LQPBLSFEKHLSDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as large-scale cyclization reactions and the use of continuous flow reactors, can be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-carbamoylphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key Analogs :
Core Scaffold Variations :
- Oxazolo[5,4-b]pyridine vs.
- Carboxylic Acid vs. Carboxamide: Carboxylic acid derivatives (e.g., Sanofi’s patents) may exhibit higher polarity and ionization at physiological pH, reducing cell permeability compared to carboxamide derivatives like the target compound .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(4-carbamoylphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, with the CAS number 1190289-39-4, is a synthetic compound that belongs to the oxazole and pyridine chemical classes. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, and it has a molecular weight of 372.4 g/mol. The structural characteristics include an oxazole ring fused with a pyridine moiety, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 1190289-39-4 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In various studies, derivatives of oxazole and pyridine have shown cytotoxic effects against several cancer cell lines. For instance, a study reported that specific oxazole derivatives inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of certain kinases involved in signal transduction pathways critical for cell growth and survival. The inhibition of these kinases could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various human cancer cell lines. The results indicated that one derivative showed IC values in the low micromolar range against breast cancer cells (MDA-MB-231), suggesting potent anticancer activity.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results showed that the compound exhibited significant antibacterial activity with MIC values below 50 µg/mL for both bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
